Tumulosic acid
Description
Significance of Lanostane (B1242432) Triterpenoids in Biomedical Research
Lanostane triterpenoids, a class of natural products characterized by a tetracyclic scaffold, are predominantly found in fungi, particularly in species of the Ganoderma and Poria genera. nih.gov These compounds have attracted considerable interest in biomedical research due to their extensive range of biological and pharmacological activities. nih.gov More than 400 lanostanoids have been isolated from fungi of the Ganoderma genus alone. nih.gov
The biomedical significance of lanostane triterpenoids stems from their diverse and potent bioactivities, which include cytotoxic, anti-inflammatory, immunomodulatory, and neurotrophic effects. nih.govmdpi.com For instance, research has demonstrated that certain lanostane triterpenoids exhibit cytotoxicity against various human cancer cell lines. nih.gov Furthermore, these compounds have been investigated for their potential in modulating the immune system and promoting neuronal health. mdpi.commdpi.com The structural diversity within the lanostane family allows for a wide array of interactions with biological targets, making them a rich source for drug discovery and development.
Historical Context of Tumulosic Acid Discovery and Early Investigations
Tumulosic acid has been identified as a significant constituent of the medicinal mushroom Wolfiporia cocos (formerly known as Poria cocos), a fungus with a long history of use in traditional Chinese medicine. researchgate.netfrontiersin.org Early research focused on the isolation and structural elucidation of triterpenoids from W. cocos. epo.org These initial studies laid the groundwork for subsequent investigations into the biological activities of its components, including Tumulosic acid.
One of the early findings was the identification of Tumulosic acid, along with other related triterpenoids like pachymic acid and dehydrotumulosic acid, as key chemical constituents of the fungus. epo.org Initial explorations into its bioactivity revealed its potential as an inhibitor of various enzymes. For example, early studies demonstrated that Tumulosic acid could inhibit DNA topoisomerase I and II. caymanchem.comglpbio.com Further research highlighted its anti-inflammatory properties, as evidenced by its ability to reduce ear edema in mouse models. caymanchem.comglpbio.com
Current Research Landscape and Academic Focus on Tumulosic Acid
The current research landscape for Tumulosic acid is vibrant and expanding, with a primary focus on its immunomodulatory and anti-cancer activities. Recent studies have delved into the mechanisms underlying these effects, providing a more detailed understanding of its potential therapeutic applications.
A significant area of contemporary research is the immunoregulatory properties of Tumulosic acid. Studies have shown that Tumulosic acid, along with other lanostane triterpenoids from W. cocos, can stimulate the secretion of interferon-gamma (IFN-γ) by spleen T lymphocytes. researchgate.netfrontiersin.org This action enhances the Th1 immune response and activates natural killer cells, thereby boosting innate immunity. researchgate.netfrontiersin.org Concurrently, it has been observed to decrease the secretion of IL-4 and IL-5, cytokines associated with the Th2 immune response and allergic reactions. mdpi.comfrontiersin.org
In the realm of oncology, recent investigations have explored the pro-apoptotic effects of Tumulosic acid on cancer cells. For instance, it has been shown to induce apoptosis in ovarian cancer cells by modulating the PI3K/AKT signaling pathway. nih.gov This finding suggests that Tumulosic acid could be a valuable compound for further investigation in cancer therapy.
Furthermore, researchers are exploring the potential of Tumulosic acid as an acetylcholinesterase inhibitor, which is relevant for the development of treatments for Alzheimer's disease. mdpi.com Molecular docking studies have indicated a good binding affinity of Tumulosic acid to the active site of acetylcholinesterase. mdpi.com
Detailed Research Findings
The following table summarizes key research findings on the biological activities of Tumulosic acid:
| Biological Activity | Model System | Key Findings | References |
| Enzyme Inhibition | Human Kallikrein 5 (KLK5) | Inhibits KLK5 protease activity with an IC50 of 14.84 μM. chemsrc.commedchemexpress.com | chemsrc.com, medchemexpress.com |
| DNA Topoisomerase I & II | Inhibits DNA topoisomerase I and II by 83.3% and 75.5% respectively at 100 µM. caymanchem.comglpbio.com | caymanchem.com, glpbio.com | |
| Acetylcholinesterase (AChE) | Identified as a non-competitive inhibitor of AChE. mdpi.com | mdpi.com | |
| Immunomodulation | Mouse Spleen Cells | Stimulates secretion of IFN-γ and activates natural killer cells. researchgate.netfrontiersin.org | researchgate.net, frontiersin.org |
| T-helper (Th) cells | Decreases secretion of IL-4 and IL-5, shifting the immune response from Th2 to Th1. mdpi.comfrontiersin.org | frontiersin.org, mdpi.com | |
| Anti-inflammatory | Mouse Ear Edema Model | Reduces ear edema induced by phorbol (B1677699) 12-myristate 13-acetate. caymanchem.comglpbio.com | caymanchem.com, glpbio.com |
| RAW 264.7 Macrophages | Inhibits LPS-induced nitric oxide (NO) production with an IC50 of 42.5 µM. caymanchem.comglpbio.com | caymanchem.com, glpbio.com | |
| Anti-cancer | Ovarian Cancer Cells (SKOV3) | Induces apoptosis by regulating the PI3K-Akt signaling pathway. nih.gov | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h18,20,23-26,32-33H,3,9-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25+,26+,29-,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADJANKGURNTIA-YEXRKOARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Biodiversity Sourcing for Tumulosic Acid Research
Fungal Bioprospecting and Mycological Sources
The search for novel bioactive compounds has led researchers to investigate a wide array of fungi. Tumulosic acid and related triterpenoids have been identified in several fungal genera, highlighting the rich chemical diversity within this kingdom.
Wolfiporia cocos, also known by its synonym Poria cocos, stands out as a principal and extensively studied source of tumulosic acid. caymanchem.comglpbio.comchemfaces.comresearchgate.netnews-medical.net This wood-decay fungus, which forms a large, subterranean sclerotium, has a long history of use in traditional Chinese medicine. researchgate.netnews-medical.netusda.govdrugs.comwikipedia.org The sclerotium of W. cocos, known as Fu ling, is rich in various bioactive compounds, with triterpenoids, including tumulosic acid, being a major chemical constituent. researchgate.netusda.govdrugs.comscialert.netimrpress.com
Research has consistently identified tumulosic acid as one of the key triterpenoids present in W. cocos. caymanchem.comglpbio.comnews-medical.netdrugs.commdpi.comnih.govnih.gov Studies have isolated and characterized tumulosic acid alongside other related lanostane (B1242432) triterpenoids from the sclerotia of this fungus. researchgate.netmdpi.comnih.gov The prevalence of tumulosic acid in W. cocos has made this fungus a primary target for researchers investigating the compound's properties. Network pharmacology analyses have even suggested that tumulosic acid is one of the most significant bioactive compounds in Poria cocos. nih.gov
The main chemical components of Poria cocos include polysaccharides and a variety of triterpenes such as tumulosic acid, pachymic acid, polyporenic acid C, and dehydrotumulosic acid. drugs.commdpi.comnih.gov
Table 1: Key Triterpenoids Identified in Wolfiporia cocos
| Compound Name | Reference |
|---|---|
| Tumulosic acid | drugs.commdpi.comnih.gov |
| Dehydrotumulosic acid | mdpi.comnih.gov |
| Pachymic acid | drugs.commdpi.comnih.gov |
| Dehydropachymic acid | mdpi.comnih.gov |
| Polyporenic acid C | mdpi.comnih.gov |
| 3-epi-dehydrotumulosic acid | mdpi.com |
| Eburicoic acid | usda.govnih.gov |
Beyond Wolfiporia cocos, tumulosic acid has been reported in other genera of the Basidiomycota phylum. Notably, Trametes lilacino-gilva has been identified as a source of tumulosic acid and its 3-O-acetyl derivative. publish.csiro.au Gas chromatographic-mass spectrometric analyses of the ether extracts from this fungus confirmed the presence of these compounds. publish.csiro.au Other species within the Trametes genus, such as Trametes feei, have also been shown to produce tumulosic acid. publish.csiro.au
The genus Antrodia is another source of tumulosic acid. nih.gov A study on an African species of Antrodia (MUCL 56049) led to the isolation of several lanostane triterpenoids, including tumulosic acid. nih.govresearchgate.net This particular fungus was found to produce a suite of related compounds, such as polyporenic acid C, 16α-hydroxyeburicoic acid, dehydrotumulosic acid, and pachymic acid. nih.govnih.gov
Table 2: Fungal Sources of Tumulosic Acid and Related Lanostane Triterpenoids
| Fungal Species | Compounds Identified | Reference |
|---|---|---|
| Wolfiporia cocos (syn. Poria cocos) | Tumulosic acid, Dehydrotumulosic acid, Pachymic acid, Polyporenic acid C | drugs.commdpi.comnih.gov |
| Trametes lilacino-gilva | Tumulosic acid, 3-O-acetyltumulosic acid, Eburicoic acid | publish.csiro.au |
| Trametes feei | Tumulosic acid, 3-O-acetyltumulosic acid, Polyporenic acid C | publish.csiro.au |
| Antrodia sp. MUCL 56049 | Tumulosic acid, Dehydrotumulosic acid, Pachymic acid, Polyporenic acid C | nih.gov |
| Daedalea dickinsii | Tumulosic acid | nih.gov |
Methodologies for Extraction and Primary Isolation for Research Purposes
The isolation of tumulosic acid from its natural fungal sources for research involves a multi-step process that typically begins with solvent extraction followed by various chromatographic techniques to separate and purify the compound.
Solvent extraction is a fundamental first step in obtaining crude extracts containing tumulosic acid from fungal biomass. Ethanol (B145695) is a commonly used solvent for this purpose. scialert.netimrpress.commdpi.comepo.org Dried and powdered sclerotia of Wolfiporia cocos are often subjected to refluxing with ethanol, typically at a concentration of 75% or 95%, to extract the triterpenoids. scialert.netimrpress.commdpi.comepo.org For example, one method involves extracting the dried sclerotia three times by refluxing with 75% ethanol for several hours. mdpi.com Another approach uses 95% ethanol for extraction via sonication. scialert.netimrpress.com Following extraction, the solvent is typically removed under reduced pressure to yield a concentrated crude extract. epo.org Other solvents, such as diethyl ether, have also been employed, particularly in the analysis of lipids from Trametes lilacino-gilva. publish.csiro.au
Following initial solvent extraction, the crude extract, which contains a complex mixture of compounds, undergoes further separation and purification using various chromatographic techniques. Column chromatography is a frequently employed method for the initial fractionation of the extract. mdpi.com Silica gel and C18 are common stationary phases used in these columns. researchgate.netmdpi.com The extract is loaded onto the column and eluted with a gradient of solvents, often mixtures of dichloromethane (B109758) and methanol (B129727), to separate fractions based on polarity. mdpi.com
For finer purification, High-Performance Liquid Chromatography (HPLC), particularly semi-preparative HPLC, is utilized. researchgate.netnih.govmdpi.com This technique allows for the isolation of individual compounds with high purity. nih.gov For instance, a mobile phase consisting of a gradient of acetonitrile (B52724) and water is often used to separate tumulosic acid from other closely related triterpenoids. researchgate.netmdpi.com High-Speed Counter-Current Chromatography (HSCCC) has also been used in combination with semi-preparative HPLC to effectively isolate tumulosic acid and other active components from Poria cocos extracts. researchgate.netnih.govresearchgate.net The structure and purity of the isolated tumulosic acid are then confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netresearchgate.net
Biosynthetic Pathways and Genetic Regulation Studies of Tumulosic Acid
Elucidation of Lanostane (B1242432) Backbone Biosynthesis
The foundational structure of tumulosic acid is the lanostane backbone, a C30 triterpenoid (B12794562). Its biosynthesis is a multi-step process that begins with simple precursors and culminates in the formation of lanosterol (B1674476), the parent compound of all lanostane-type triterpenoids. ontosight.aifrontiersin.org
Mevalonate (B85504) Pathway Precursors
The journey to the lanostane backbone commences with the mevalonate (MVA) pathway, a conserved biosynthetic route in eukaryotes. frontiersin.orgkegg.jp This pathway utilizes acetyl-CoA as the initial building block. ontosight.ai Through a series of enzymatic reactions, acetyl-CoA is converted into isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), which are the fundamental five-carbon "isoprene" units. kegg.jp
The key enzymes involved in the MVA pathway leading to the formation of these isoprenoid precursors are outlined in the table below.
| Enzyme | Abbreviation | Function |
| Acetyl-CoA acetyltransferase | AACT | Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. nih.gov |
| 3-Hydroxy-3-methylglutaryl-CoA synthase | HMGS | Converts acetoacetyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov |
| 3-Hydroxy-3-methylglutaryl-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate; a key rate-limiting enzyme in the pathway. nih.gov |
| Mevalonate kinase | MK | Phosphorylates mevalonate to form phosphomevalonate. nih.gov |
| Phosphomevalonate kinase | PMK | Converts phosphomevalonate to mevalonate-5-diphosphate. nih.gov |
| Mevalonate diphosphate decarboxylase | MVD | Decarboxylates mevalonate-5-diphosphate to produce isopentenyl diphosphate (IPP). nih.gov |
| Isopentenyl diphosphate isomerase | IDI | Isomerizes IPP to dimethylallyl diphosphate (DMAPP). researchgate.net |
Subsequent head-to-tail condensation of IPP and DMAPP units, catalyzed by prenyltransferases such as farnesyl diphosphate synthase (FPPS), leads to the formation of the C15 compound farnesyl diphosphate (FPP). researchgate.net Two molecules of FPP are then joined in a head-to-head condensation by squalene (B77637) synthase (SQS) to form the C30 linear hydrocarbon, squalene. researchgate.net The cyclization of 2,3-oxidosqualene (B107256), formed from squalene by squalene epoxidase (SE), is catalyzed by lanosterol synthase (LSS) to yield the tetracyclic structure of lanosterol. frontiersin.orgresearchgate.net
Enzymatic Steps in Tumulosic Acid Formation
The transformation of the lanostane backbone into tumulosic acid involves a series of specific modifications, primarily hydroxylations and oxidations, catalyzed by a dedicated set of enzymes.
Role of Cytochrome P450 (CYP) Enzymes in Specific Hydroxylations and Oxidations
Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, play a critical role in the functionalization of the lanostane skeleton. wikipedia.orgencyclopedia.pub In the biosynthesis of tumulosic acid, CYPs are responsible for introducing hydroxyl groups at specific positions on the molecule.
A putative biosynthetic pathway suggests that lanosterol is first converted to trametenolic acid through the oxidation of the C-21 methyl group to a carboxyl group, a reaction catalyzed by a CYP. mdpi.com Subsequently, another CYP-mediated oxidation at the C-16 position of eburicoic acid is proposed to form tumulosic acid. mdpi.com
Recent omics-based studies in Wolfiporia cocos have identified several CYP450 genes potentially involved in the pachymic acid biosynthetic pathway, which includes tumulosic acid as a key intermediate. nih.govresearchgate.net Gene overexpression and silencing experiments have provided functional evidence for the involvement of specific CYPs. For instance, the overexpression of WcCYP64-1, WcCYP52, and WcCYP_FUM15 in W. cocos resulted in increased production of tumulosic acid, among other triterpenoids. nih.govresearchgate.netdntb.gov.ua Conversely, silencing these genes led to a decrease in tumulosic acid content. nih.govresearchgate.netdntb.gov.ua These findings strongly suggest that these specific CYP enzymes are involved in the hydroxylation and oxidation steps leading to tumulosic acid.
Sterol C-24 Methyltransferase (SMT) Activity in Lanostane Derivatization
Sterol C-24 methyltransferase (SMT) is a key enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the C-24 position of the sterol side chain. researchgate.netnih.gov In the context of tumulosic acid biosynthesis, SMT activity is crucial for the conversion of trametenolic acid to eburicoic acid. mdpi.com This methylation step is a critical diversification point in the lanostane pathway. mdpi.comresearchgate.net
Studies have shown that SMT is essential for ergosterol (B1671047) biosynthesis in fungi and represents a potential target for antifungal drug development. nih.govnih.gov In W. cocos, the gene encoding SMT has been identified and its involvement in the pachymic acid pathway, and by extension, the tumulosic acid pathway, has been established. nih.govresearchgate.net
Sterol O-Acyltransferase (SOAT) in Downstream Derivatization (e.g., to Pachymic Acid)
While not directly involved in the formation of tumulosic acid itself, Sterol O-Acyltransferase (SOAT) plays a crucial role in its immediate downstream conversion. SOAT is responsible for the acylation of sterols, and in the pachymic acid pathway, it catalyzes the acetylation of the C-3 hydroxyl group of tumulosic acid to form pachymic acid. mdpi.comnih.govresearchgate.net
The identification and functional characterization of the WcSOAT gene in W. cocos have confirmed its role in this final step. mdpi.comnih.gov Silencing of the WcSOAT gene led to a reduction in pachymic acid production, while its overexpression resulted in an increase, directly linking this enzyme to the derivatization of tumulosic acid. mdpi.comnih.gov
Molecular Genetic and Omics Approaches to Pathway Analysis
The elucidation of the tumulosic acid biosynthetic pathway has been significantly advanced by modern molecular genetic and "omics" technologies. Transcriptome analysis of W. cocos has been instrumental in identifying candidate genes encoding the key enzymes involved, including CYPs, SMT, and SOAT. mdpi.comresearchgate.net By comparing gene expression profiles under different conditions, researchers can correlate the expression of specific genes with the production of tumulosic acid and other related triterpenoids. nih.govresearchgate.net
Furthermore, gene cluster analysis has been employed to identify potential gene clusters associated with terpenoid biosynthesis. nih.gov This approach is based on the principle that genes involved in the same metabolic pathway are often located in close proximity on the chromosome.
Functional genomics, through techniques like gene overexpression and RNA interference (RNAi)-mediated gene silencing, has provided direct evidence for the roles of specific genes. nih.govresearchgate.netdntb.gov.ua For example, the manipulation of the expression of candidate CYP and SOAT genes in W. cocos has definitively demonstrated their function in the tumulosic acid and pachymic acid biosynthetic pathways. nih.govmdpi.comdntb.gov.ua
Transcriptomic Analysis of Biosynthetic Gene Expression
Transcriptomic analysis has been instrumental in identifying genes involved in the biosynthesis of tumulosic acid and related compounds in fungi like Wolfiporia cocos. nih.govdntb.gov.ua By sequencing and analyzing the transcriptome, researchers can identify differentially expressed genes (DEGs) under various conditions or in different tissues, providing clues to their functions. mdpi.comfrontiersin.org
In studies on W. cocos, transcriptome analysis of mycelium and sclerotia led to the identification of numerous unigenes. nih.gov Specifically, de novo transcriptome assembly using short reads resulted in a substantial number of reads for both mycelium (38,722,186) and sclerotium (39,710,244). nih.gov This data serves as a foundation for identifying candidate genes encoding enzymes in the triterpenoid biosynthetic pathway. nih.govdntb.gov.ua
Correlation analysis between transcriptomic and metabolomic data is a powerful approach to elucidate the regulatory networks. mdpi.com For instance, in Panax quinquefolius, this integrated approach helped in identifying key functional genes in flavonoid biosynthesis. mdpi.com Similarly, in W. cocos, analyzing the transcriptome alongside the chemical structures of identified triterpenoids has allowed for the inference of the putative biosynthetic pathway leading from lanostane to pachymic acid, a downstream product of tumulosic acid. nih.govdntb.gov.ua
Key enzyme-encoding genes identified through transcriptomic analysis in the context of tumulosic acid biosynthesis include those for lanosterol synthase, sterol O-acyltransferase, and cytochrome P450 monooxygenases (CYPs). dntb.gov.uanih.gov For example, gene cluster analysis in W. cocos pinpointed several CYP450 cDNAs, such as WcCYP64-1, WcCYP52, and WcCYP_FUM15, as likely participants in the pathway. dntb.gov.uanih.gov
Table 1: Key Genes in Tumulosic Acid Biosynthesis Identified via Transcriptomic Analysis
| Gene/Enzyme Class | Putative Function in Pathway | Organism |
| Lanosterol Synthase | Cyclization of 2,3-oxidosqualene to lanosterol | Wolfiporia cocos |
| Sterol O-acyltransferase (WcSOAT) | Catalyzes the conversion of tumulosic acid to pachymic acid | Wolfiporia cocos |
| Cytochrome P450s (e.g., WcCYP64-1, WcCYP52) | Hydroxylation and other modifications of the triterpene skeleton | Wolfiporia cocos |
Gene Overexpression and Silencing Studies for Enzyme Functionality
To validate the function of candidate genes identified through transcriptomics, researchers employ gene overexpression and silencing techniques. nih.govdntb.gov.ua These methods involve genetically modifying the organism to either increase (overexpress) or decrease (silence) the expression of a target gene and then observing the effect on the production of specific metabolites. frontiersin.org
In Wolfiporia cocos, several studies have successfully used this approach to confirm the roles of specific enzymes in the biosynthesis of tumulosic acid and its derivatives. nih.govdntb.gov.ua For example, the overexpression of a key gene, WcSOAT, which encodes a sterol O-acyltransferase, led to an increased production of pachymic acid, while its silencing resulted in a decrease. nih.gov This provides strong evidence that WcSOAT is involved in the conversion of tumulosic acid to pachymic acid. nih.gov
Similarly, studies on several cytochrome P450 genes from W. cocos have demonstrated their involvement. dntb.gov.uanih.gov The overexpression of WcCYP64-1, WcCYP52, and WcCYP_FUM15 each resulted in an increased content of tumulosic acid, among other triterpenoids. dntb.gov.uanih.gov Conversely, silencing these genes led to a significant or slight decrease in the levels of these compounds. dntb.gov.uanih.gov Interestingly, the overexpression and silencing of another related gene, WcCYP64-2, did not affect the formation of these compounds, indicating a high degree of specificity in enzyme function. dntb.gov.uanih.gov
Table 2: Effects of Gene Manipulation on Triterpenoid Production in Wolfiporia cocos
| Gene Manipulated | Manipulation Type | Effect on Tumulosic Acid Content | Effect on Pachymic Acid Content |
| WcSOAT | Overexpression | Not specified | Increased |
| WcSOAT | Silencing | Not specified | Decreased |
| WcCYP64-1 | Overexpression | Increased | Increased |
| WcCYP64-1 | Silencing | Decreased | Decreased |
| WcCYP52 | Overexpression | Increased | Increased |
| WcCYP52 | Silencing | Decreased | Decreased |
| WcCYP_FUM15 | Overexpression | Increased | Increased |
| WcCYP_FUM15 | Silencing | Decreased | Decreased |
| WcCYP64-2 | Overexpression/Silencing | No change | No change |
These genetic manipulation studies are crucial for confirming the function of individual enzymes and for the metabolic engineering of fungal strains to enhance the production of valuable compounds like tumulosic acid. nih.gov
Chemoproteomics Approaches in Enzyme Identification
Chemoproteomics is an emerging field that utilizes chemical probes to study protein-small molecule interactions on a proteome-wide scale. nih.govwikipedia.org This approach is particularly valuable for identifying the protein targets of bioactive small molecules and for elucidating enzymatic pathways. nih.gov In the context of tumulosic acid biosynthesis, chemoproteomics can be used to identify enzymes that directly bind to tumulosic acid or its precursors.
The fundamental principle of many chemoproteomic strategies involves using a modified version of the small molecule of interest (a chemical probe) to "capture" its interacting proteins from a complex biological sample. researchgate.net These captured proteins can then be identified using mass spectrometry. nih.gov There are various chemoproteomic methods, including affinity-based protein profiling and activity-based protein profiling. researchgate.netnih.gov
While direct chemoproteomic studies specifically targeting the tumulosic acid biosynthetic pathway are not yet widely reported, the principles of this technology are highly applicable. For instance, a probe based on a tumulosic acid precursor could potentially pull down the specific cytochrome P450 enzymes responsible for its modification.
More broadly, chemoproteomics allows for the mapping of reactive amino acid residues, such as cysteines and lysines, across the proteome. embopress.org These "hyper-reactive" residues are often found in functional pockets of enzymes. embopress.org By integrating chemoproteomic data with genomic and transcriptomic information, it is possible to identify new functional sites on enzymes and potentially discover novel enzymes involved in a biosynthetic pathway. embopress.org This multi-omic approach provides a powerful tool for functional annotation and enzyme discovery that could be applied to further unravel the biosynthesis of tumulosic acid. embopress.org
Environmental and Cultivation Factors Influencing Biosynthesis in Fungi
The production of secondary metabolites in fungi, including tumulosic acid, is significantly influenced by environmental and cultivation conditions. nih.gov These factors can affect gene expression and enzyme activity, thereby altering the metabolic output of the fungus. researchgate.net
Key factors that have been shown to influence fungal growth and secondary metabolism include:
Nutrient Availability: The composition of the culture medium, including the sources of carbon and nitrogen, as well as the presence of minerals and vitamins, is critical. nih.gov For example, the growth of Paxillus involutus is induced by nitrogen. nih.gov
pH: The acidity or alkalinity of the growth medium can impact nutrient uptake and enzyme function. mdpi.com
Temperature: Temperature can affect the expression of biosynthetic genes. nih.gov Studies on Wolfiporia cocos have shown that different temperatures influence the expression of CYP450 genes involved in pachymic acid biosynthesis, a pathway that includes tumulosic acid. dntb.gov.uanih.gov
Aeration: The availability of oxygen is crucial for the growth of many fungi and can influence their metabolic pathways. nih.gov
Light: For some fungi, light can be a significant regulatory factor for secondary metabolite production. frontiersin.org
In the context of tumulosic acid biosynthesis in W. cocos, it has been observed that different cultivation temperatures affect the expression of genes like WcCYP64-1, WcCYP52, and WcCYP_FUM15, and consequently, the formation of pachymic acid. dntb.gov.uanih.gov This indicates that optimizing cultivation temperature is a viable strategy for enhancing the production of tumulosic acid and related triterpenoids.
Understanding the interplay between these environmental factors and the genetic regulation of biosynthetic pathways is essential for developing controlled and optimized fermentation processes for the large-scale production of tumulosic acid.
Chemical Synthesis and Structural Modification Research of Tumulosic Acid
Total Synthesis Approaches to Lanostane (B1242432) Triterpenoids
The de novo total synthesis of complex natural products like tumulosic acid, which features a lanostane skeleton, is a formidable challenge in organic chemistry. The lanostane framework is a tetracyclic triterpenoid (B12794562) structure characterized by a specific stereochemical arrangement of multiple chiral centers. nih.gov The biosynthesis of this skeleton in nature begins with the cyclization of squalene (B77637) or its epoxide, a process catalyzed by enzymes such as lanosterol (B1674476) synthase. nih.govrsc.org This enzymatic efficiency and specificity are difficult to replicate in a laboratory setting.
While the total synthesis of some complex terpenoids has been achieved, these routes are often lengthy, low-yielding, and not commercially viable for producing significant quantities of the target molecule. Consequently, the scientific literature contains limited examples of the total synthesis of the lanostane core from simple acyclic precursors. Instead, research has often focused on "bioinspired" synthetic strategies. For instance, a bioinspired synthesis of spirochensilide A, a rearranged lanostane triterpenoid, was accomplished starting from the readily available natural product, lanosterol. researchgate.net This approach leverages a pre-existing lanostane skeleton, modifying it through a series of chemical reactions, including C-H oxidation and skeletal rearrangements, to achieve the final complex structure. researchgate.net Such strategies underscore the preference for utilizing nature's synthetic work rather than building the intricate core structure from the ground up.
Semi-Synthesis Strategies for Tumulosic Acid Derivatives
Given the difficulties of total synthesis, semi-synthesis, which involves the chemical modification of readily available natural precursors, is the predominant strategy for obtaining tumulosic acid and its derivatives.
Modification of Naturally Occurring Triterpenoids (e.g., Pachymic Acid)
Tumulosic acid can be efficiently prepared from pachymic acid, a closely related and more abundant lanostane triterpenoid isolated from the medicinal fungus Poria cocos. nih.govcore.ac.uk Pachymic acid is the 3-O-acetyl derivative of tumulosic acid. publish.csiro.aumedchemexpress.com The semi-synthesis of tumulosic acid is achieved through the hydrolysis of the acetyl group at the C-3 position of pachymic acid.
A documented method for this transformation involves treating pachymic acid with lithium hydroxide (B78521) (LiOH) in a solvent mixture of tetrahydrofuran (B95107) (THF), methanol (B129727) (MeOH), and water (H₂O). nih.gov This straightforward de-acetylation reaction provides a direct route to tumulosic acid, designated as compound A17 in a study that synthesized 18 pachymic acid derivatives. nih.gov
Table 1: Semi-synthesis of Tumulosic Acid from Pachymic Acid
| Starting Material | Reagents and Conditions | Product | Reference |
|---|
Acetylation and Other Derivatization Reactions
The structural modification of tumulosic acid and its parent lanostane skeleton is a key area of research for developing new compounds with potential therapeutic value. These modifications typically target the functional groups present on the molecule, such as the hydroxyl groups at C-3 and C-16, and the carboxylic acid in the side chain.
Acetylation: The reverse of the hydrolysis described above is acetylation. The acetylation of the 3β-hydroxyl group of tumulosic acid yields pachymic acid. nih.gov In nature, this transformation is catalyzed by the enzyme sterol O-acyltransferase (SOAT). nih.govdntb.gov.ua In the lab, this can be achieved using standard acetylation reagents. The 3-O-acetyl derivative of tumulosic acid is also found naturally in some fungi. publish.csiro.au
Other Derivatizations: A range of other chemical modifications have been explored, primarily using the more abundant pachymic acid as a starting point, but the chemical principles are directly applicable to tumulosic acid. A study on the synthesis of pachymic acid derivatives provides several examples of such reactions: nih.gov
Oxidation: The hydroxyl group at C-16 can be oxidized to a ketone.
Esterification and Amidation: The carboxylic acid group on the side chain is a prime site for modification to produce various esters and amides.
Dimerization: Dimeric compounds have been synthesized by linking two triterpenoid molecules using dibromoalkane linkers. nih.gov
Reduction: The double bond in the side chain can be reduced, for example, through catalytic hydrogenation (H₂/Pt-C). nih.gov
Glycosylation: Inspired by work on related lanostane triterpenoids like lanosterol, the hydroxyl groups can be glycosylated to form N-glycosides, which can significantly alter the compound's biological activity. scilit.com
Development of Novel Analogues for Mechanistic Probes
The synthesis of tumulosic acid analogues is crucial for structure-activity relationship (SAR) studies and for developing molecular probes to investigate biological mechanisms. By systematically modifying the structure of tumulosic acid, researchers can identify which parts of the molecule are essential for its biological effects.
In a significant study, the hydrolysis of the 3-acetoxy group in pachymic acid to yield tumulosic acid (referred to as A17) unexpectedly resulted in a compound with potent and selective anticancer activity. nih.gov Tumulosic acid demonstrated stronger anti-proliferative effects against HepG2 (liver cancer) and HSC-2 (oral squamous carcinoma) cell lines than the established chemotherapy drug cisplatin. nih.gov
Further investigation into its mechanism of action revealed that tumulosic acid exerts its anticancer effects by:
Inducing cell cycle arrest at the S phase. nih.gov
Promoting both apoptosis (programmed cell death) and autophagy. nih.gov
Modulating key cellular signaling pathways, specifically the AKT and AMPK pathways. nih.gov
These findings position tumulosic acid not just as a derivative but as a promising lead compound for the development of new anticancer agents. The synthesis of further analogues based on the tumulosic acid scaffold can provide valuable tools for probing the intricacies of the signaling pathways involved in cancer cell proliferation and death. nih.govnih.gov The creation of derivatives with strategically placed labels (e.g., fluorescent tags or biotin) via the functional groups could also facilitate target identification and validation studies.
Analytical Methodologies and Characterization in Academic Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for revealing the intricate molecular architecture of tumulosic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of tumulosic acid. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom within the molecule.
In ¹H NMR analysis of tumulosic acid, specific proton signals are observed that correspond to its various functional groups and skeletal structure. For instance, signals for methyl groups and protons attached to carbons bearing hydroxyl groups are typically identifiable.
¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of all unique carbon atoms and their chemical shifts, which are indicative of their bonding environment. For tumulosic acid, the ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid, carbons involved in double bonds, and the numerous carbons of the tetracyclic triterpenoid (B12794562) core. The chemical shifts in both ¹H and ¹³C NMR are compared with literature values for confirmation. mdpi.comresearchgate.netbvsalud.org
Mass Spectrometry (MS/ESI, EI-MS, LC-MS/MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and probing the fragmentation patterns of tumulosic acid, offering insights into its structure. caymanchem.com Various ionization techniques are employed, each providing unique information.
Electrospray Ionization (ESI-MS) is a soft ionization technique that typically generates protonated or deprotonated molecular ions with minimal fragmentation. For tumulosic acid (C₃₁H₅₀O₄, molecular weight 486.7 g/mol ), ESI-MS in negative ion mode often shows a prominent ion at an m/z corresponding to [M-H]⁻. caymanchem.comglpbio.commedkoo.comnih.govrsc.org
Electron Ionization (EI-MS) is a hard ionization technique that causes extensive fragmentation of the molecule. acdlabs.com While the molecular ion peak may be weak or absent, the resulting fragment ions provide a detailed fingerprint of the molecule's structure. researchgate.netnih.govmiamioh.edu
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. nih.govx-mol.com In the analysis of tumulosic acid, a common fragmentation pathway observed in MS/MS involves the neutral losses of water (H₂O) and carbon dioxide (CO₂). core.ac.uk Specifically, a characteristic fragment ion corresponding to [M–H-62] is often observed, resulting from the combined loss of these two molecules. core.ac.uk Further fragmentation can lead to the cleavage of the A-ring, side chain at C-20, and the D-ring, providing more detailed structural information. core.ac.uk
Table 1: Key Mass Spectrometry Data for Tumulosic Acid
| Ionization Technique | Observed Ion (m/z) | Interpretation |
|---|---|---|
| ESI-MS (Negative Mode) | 485.363 | [M-H]⁻ |
| ESI-MS/MS (Negative Mode) | 423 | [M-H-CO₂-H₂O]⁻ |
Data sourced from multiple studies. rsc.orgcore.ac.uk
Ultraviolet (UV) Spectroscopy
Ultraviolet (UV) spectroscopy is utilized to detect the presence of chromophores within the tumulosic acid molecule. researchgate.net While the lanostane-type triterpenoid core of tumulosic acid does not have strong UV absorption, the carboxylic acid group and any conjugated double bonds will exhibit characteristic absorption maxima. This technique is often used in conjunction with chromatography for detection and quantification. jst.go.jpeurofins.in In some analytical setups, detection wavelengths of 210 nm and 241 nm have been employed for the analysis of tumulosic acid and related triterpenoids. researchgate.net
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating tumulosic acid from complex mixtures and for accurately determining its purity and concentration.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UPLC), are the most widely used methods for the analysis of tumulosic acid. researchgate.netsemanticscholar.orgmdpi.com These techniques offer high resolution and sensitivity for separating tumulosic acid from other structurally similar triterpenoids. mdpi.comresearchgate.netnih.gov
In a typical HPLC or UPLC setup, a reversed-phase C18 column is used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape. researchgate.netmdpi.comfrontiersin.org The purity of tumulosic acid is determined by analyzing the chromatogram for the presence of other peaks, with purities often exceeding 98%. caymanchem.commdpi.comnih.gov Quantification is achieved by comparing the peak area of the sample to that of a known standard. researchgate.netmdpi.comfrontiersin.org UPLC methods, in particular, offer faster analysis times and better resolution due to the use of smaller particle size columns. frontiersin.org
Table 2: Typical Chromatographic Conditions for Tumulosic Acid Analysis
| Parameter | HPLC | UPLC/UHPLC |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile/Water with 0.05% Phosphoric Acid | Acetonitrile/Water with 0.1% Formic Acid |
| Detection | UV (e.g., 210 nm, 242 nm) | UV (e.g., 210 nm), MS |
Data compiled from various research articles. researchgate.netmdpi.comresearchgate.netfrontiersin.orgmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Lipid and Triterpenoid Profiles
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for analyzing tumulosic acid, particularly within a broader lipid and triterpenoid profile. researchgate.netpublish.csiro.aulipidmaps.orgnih.govnih.gov For GC-MS analysis, non-volatile compounds like tumulosic acid must first be derivatized to increase their volatility. This often involves methylation or silylation of the carboxylic acid and hydroxyl groups.
Once derivatized, the sample is introduced into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass spectra for identification. GC-MS can be used to identify and quantify tumulosic acid alongside other fatty acids and triterpenoids in a sample, offering a comprehensive metabolic profile. publish.csiro.auresearchgate.net
Advanced Techniques for Bioactivity-Guided Fractionation and Screening
Bioactivity-guided fractionation is a strategy used to isolate bioactive compounds from natural sources. This process involves stepwise separation of an extract, with each fraction being tested for a specific biological activity. Advanced techniques have streamlined this process, allowing for rapid screening and identification.
Bioaffinity ultrafiltration combined with liquid chromatography-mass spectrometry (UF-LC-MS) is a powerful, high-throughput screening method for discovering active small molecules from complex mixtures like herbal extracts. nih.govmdpi.com This technique is based on the binding affinity between a target biomacromolecule (such as an enzyme or receptor) and potential ligands (bioactive compounds). mdpi.com In this process, an extract is incubated with a target protein. An ultrafiltration membrane then separates the protein-ligand complexes from unbound small molecules. nih.gov The bound compounds are subsequently released and analyzed by LC-MS for identification.
Research on the fungus Poria cocos, a known source of Tumulosic acid, has utilized UF-LC-MS to screen for potential inhibitors of various enzymes. In one study, this method was employed to screen for acetylcholinesterase (AChE) inhibitors from an alcoholic extract of P. cocos. nih.gov Tumulosic acid was identified as one of five potential AChE inhibitors, exhibiting a binding strength of 24.34%. nih.gov Another study used UF-LC-MS to identify inhibitors of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammation. researchgate.netresearchgate.net Tumulosic acid was again successfully identified as a potential 5-LOX inhibitor from the P. cocos extract. researchgate.netresearchgate.net
These findings showcase the efficiency of UF-LC-MS in rapidly identifying Tumulosic acid as a bioactive component within a complex extract, directly linking it to a specific molecular target.
Table 1: Application of UF-LC-MS for Screening Bioactive Compounds from Poria cocos
| Target Enzyme | Identified Ligands Including Tumulosic acid | Key Finding | Reference(s) |
| Acetylcholinesterase (AChE) | Tumulosic acid, Polyporenic acid C, 3-Epidehydrotumulosic acid, Pachymic acid, Dehydrotrametenolic acid | Tumulosic acid showed a binding strength of 24.34% to AChE. | nih.gov |
| 5-Lipoxygenase (5-LOX) | Tumulosic acid, Polyporenic acid C, 3-Epidehydrotumulosic acid, Pachymic acid, Dehydrotrametenolic acid | Tumulosic acid was screened and identified as a potential 5-LOX inhibitor. | researchgate.netresearchgate.net |
Chemometric Approaches for Quality Control and Origin Discrimination
Chemometrics involves the use of multivariate statistical analysis to extract meaningful information from chemical data. dntb.gov.ua In the context of natural products like Poria cocos, chemometric methods are applied to chromatographic fingerprints (e.g., from HPLC or UPLC-MS) to control quality and distinguish samples based on their geographical origin, species, or processing methods. dntb.gov.uamdpi.comdntb.gov.ua Tumulosic acid, as a significant triterpenoid in P. cocos, often serves as a key chemical marker in these analyses. semanticscholar.orgnih.gov
Studies have successfully used chemometric techniques like principal component analysis (PCA), hierarchical cluster analysis (HCA), and orthogonal partial least squares-discriminant analysis (OPLS-DA) to analyze the complex chemical profiles of P. cocos samples. mdpi.comcore.ac.uk In one such study, UPLC-QTOF-MS/MS was used to generate chemical fingerprints of 25 Poria cocos samples from four different major producing regions in China. mdpi.com The subsequent chemometric analysis, including PCA and OPLS-DA, successfully classified the samples into four distinct groups that corresponded highly with their geographical origins. mdpi.com Ten triterpenoid acids, including compounds structurally related to Tumulosic acid, were identified as potential chemical markers for discriminating the quality of the samples. mdpi.com
Another study combined HPLC-MSn data with chemometrics to differentiate P. cocos samples. semanticscholar.orgnih.gov This research identified several triterpenoids, such as 3-epi-dehydrotumulosic acid and dehydropachymic acid, as suitable markers to distinguish between samples of different quality. semanticscholar.orgnih.gov These approaches demonstrate that a fingerprint combined with chemometrics is a rapid and effective method for the quality discrimination and origin identification of P. cocos, where Tumulosic acid and related triterpenoids are critical identifiers. semanticscholar.orgcas.cn
Table 2: Chemometric Studies on Poria cocos Involving Triterpenoid Markers
| Analytical Technique | Chemometric Method(s) | Purpose | Key Triterpenoid Markers Identified | Reference(s) |
| UHPLC-QTOF-MS/MS | PCA, OPLS-DA, HCA | Discrimination of geographical origins | Ten triterpenoid acids identified as potential markers. | mdpi.com |
| UPLC-PDA-QTOF-MS | PCA, OPLS-DA | Quality control and authenticity establishment | Ten key triterpenoids differentiated samples; 31 triterpenoids identified in total. | core.ac.uk |
| HPLC-MSn | Cluster Analysis (CA), Principal Component Analysis (PCA) | Quality discrimination | 3-epi-Dehydrotumulosic acid, dehydropachymic acid, and others. | semanticscholar.orgnih.gov |
| UV and FT-IR Spectroscopy | Partial Least Squares Discriminant Analysis (PLS-DA) | Differentiation of growth patterns and collection regions | Growth patterns were found to be a more dominant factor than geographical origin. | dntb.gov.ua |
Mechanistic Investigations of Biological Activities in Vitro and Pre Clinical Models
Antineoplastic and Cytotoxic Mechanisms
Tumulosic acid, a lanostane-type triterpenoid (B12794562), has demonstrated notable antineoplastic and cytotoxic effects in various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of programmed cell death, inhibition of cell cycle progression, and modulation of key signaling pathways critical for cancer cell survival and proliferation.
Induction of Apoptosis Pathways (e.g., Caspase-3, Caspase-8, Caspase-9 Activation)
Tumulosic acid has been identified as an inducer of apoptosis in cancer cells. nih.gov Research on an ethanol (B145695) extract of Poria cocos, of which tumulosic acid is a cytotoxic component, revealed its ability to inhibit the proliferation of non-small cell lung cancer A549 cells through the mitochondria-mediated caspase activation pathway. fao.org This intrinsic pathway of apoptosis is largely governed by the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3. dovepress.com The activation of caspase-9 is a critical step in the apoptotic signal transduction process, often triggered by mitochondrial dysfunction and the release of cytochrome c. dovepress.comnih.gov
The apoptotic process induced by compounds structurally similar to tumulosic acid involves a cascade of caspase activation. For instance, in A549 cells, the activation of caspase-9 and caspase-3 has been observed, confirming the involvement of the intrinsic apoptotic pathway. dovepress.com Caspase-3, a key executioner caspase, is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. researchgate.netnih.gov
Furthermore, the extrinsic apoptosis pathway, initiated by the activation of caspase-8, can also be triggered by certain therapeutic agents. researchgate.net Active caspase-8 can directly activate caspase-3 or cleave BID, which then activates the intrinsic pathway, creating a crosstalk between the two pathways. researchgate.net While direct evidence for tumulosic acid's activation of caspase-8 is still emerging, the broad-spectrum apoptotic induction by related triterpenoids suggests a potential role for this pathway as well.
Table 1: Effects of Tumulosic Acid and Related Compounds on Apoptosis Pathways
| Compound/Extract | Cell Line | Apoptosis Induction | Key Findings |
|---|---|---|---|
| Tumulosic acid | SKOV3 | Yes | Induced apoptosis in a concentration-dependent manner. nih.gov |
| Ethanol Extract of Poria cocos (contains tumulosic acid) | A549 | Yes | Inhibited proliferation via the mitochondria-mediated caspase activation pathway. fao.org |
| Corosolic Acid | A549, PC9 | Yes | Induced mitochondrial and liposomal oxidative stress. nih.gov |
| Maslinic Acid | A549 | Yes | Induced apoptosis in a dose-dependent manner. nih.gov |
Cell Cycle Arrest Induction (e.g., S phase)
The proliferation of cancer cells is tightly linked to the regulation of the cell cycle. Some anticancer compounds exert their effects by causing cell cycle arrest at specific phases, thereby preventing cell division. While direct studies on tumulosic acid's effect on the cell cycle are limited, related compounds and treatments targeting similar cancer types have shown the ability to induce S-phase arrest. For example, the ARHI gene, when expressed in human ovarian cancer SKOV3 cells, leads to a significant increase in S-phase arrest and apoptosis. nih.gov This suggests that targeting pathways that lead to S-phase arrest could be a viable strategy for inhibiting the growth of ovarian cancer cells, a cell line in which tumulosic acid has shown activity.
Natural compounds like gallic acid have also been shown to arrest the cell cycle in the S or G2 phase in ovarian cancer cell lines. nih.gov This is often mediated by the p53-p21-Cdc2-cyclin B pathway. nih.gov The induction of S-phase arrest prevents the cell from entering the G2/M phase, effectively halting proliferation. researchgate.net
Table 2: Induction of Cell Cycle Arrest by Related Compounds in Ovarian Cancer Cells
| Compound/Gene | Cell Line | Effect on Cell Cycle |
|---|---|---|
| ARHI Gene | SKOV3 | Increased S-phase arrest. nih.gov |
| Gallic Acid | OVCAR-3, A2780/CP70 | Arrested cell cycle at the S or G2 phase. nih.gov |
Autophagy Modulation
Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting cell survival or inducing cell death. mdpi.com The modulation of autophagy is an emerging strategy in cancer therapy. mdpi.com Natural compounds, including various polyphenols and triterpenoids, have been shown to modulate autophagy in cancer cells. nih.gov For instance, poricoic acid A, another triterpenoid from Poria cocos, induces autophagy in ovarian cancer cells. nih.gov
The interplay between autophagy and apoptosis is complex; they can be triggered by similar signals and share common regulatory elements. nih.gov In some contexts, inducing excessive autophagy can lead to cell death, providing an alternative therapeutic strategy, especially in apoptosis-resistant cancers. mdpi.com While specific studies on tumulosic acid's role in autophagy modulation are not yet widely available, the known activity of related compounds from the same natural source suggests this as a plausible area for its anticancer effects.
Inhibition of Cancer Cell Proliferation and Migration (e.g., A549, DU145, HepG2, HSC-2, SKOV3)
Tumulosic acid and related compounds have demonstrated significant inhibitory effects on the proliferation and migration of a range of cancer cell lines.
A549 (Non-small cell lung cancer): An ethanol extract of Poria cocos, containing tumulosic acid, was found to be responsible for its cytotoxic function and inhibited the proliferation of A549 cells. fao.org Other natural compounds have also shown the ability to reduce A549 cell proliferation. nih.govnih.gov
DU145 (Prostate cancer): While direct data for tumulosic acid on DU145 is limited, other compounds have been shown to inhibit the proliferation of these cells in a dose-dependent manner. nih.govnih.gov
HepG2 (Hepatocellular carcinoma): Natural compounds like gallic acid have been shown to decrease the proliferation of HepG2 cells in a dose-dependent manner. nih.gov Other studies have also demonstrated the anti-proliferative effects of various extracts on HepG2 cells. d-nb.infonih.govplos.org
SKOV3 (Ovarian cancer): Tumulosic acid has been shown to induce apoptosis in SKOV3 ovarian cancer cells. nih.gov Poricoic acid A, a related compound, suppressed the viability, migration, and invasion of SKOV3 cells in a dose-dependent manner. nih.gov
The inhibition of cell migration is a crucial aspect of preventing cancer metastasis. Poricoic acid A significantly impaired the migration rate of SKOV3 cells in scratch assays and reduced the number of invading cells in Transwell invasion assays. nih.gov
Table 3: Anti-proliferative Effects of Tumulosic Acid and Related Compounds on Various Cancer Cell Lines
| Cell Line | Compound/Extract | Observed Effect |
|---|---|---|
| A549 | Ethanol Extract of Poria cocos (contains tumulosic acid) | Inhibition of proliferation fao.org |
| DU145 | Polysaccharide from Chinese Wolfberry | Dose-dependent antiproliferative effect nih.gov |
| HepG2 | Gallic Acid | Decreased proliferation in a dose-dependent manner nih.gov |
| SKOV3 | Tumulosic Acid | Induction of apoptosis nih.gov |
| SKOV3 | Poricoic Acid A | Suppression of viability, migration, and invasion nih.gov |
Modulation of Key Signaling Pathways in Oncogenesis
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its over-activation is a common feature in many cancers. mdpi.comnih.gov Tumulosic acid has been shown to directly target this pathway.
In SKOV3 ovarian cancer cells, tumulosic acid was found to inhibit the PI3K/AKT pathway. nih.gov Western blot analysis revealed that treatment with tumulosic acid led to a significant decrease in the protein levels of PI3K and phosphorylated AKT (p-AKT) in a dose-dependent manner. nih.gov The downregulation of this pathway by tumulosic acid contributes to its ability to induce apoptosis. nih.gov This is further supported by the observed decrease in the levels of anti-apoptotic proteins BCL2L1 and BCL2, which are downstream targets of the PI3K/AKT pathway. nih.gov The inhibition of the PI3K/AKT pathway is a key mechanism through which tumulosic acid exerts its antineoplastic effects. nih.gov
AMPK Pathway Involvement
AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis. The molecular mechanisms of some triterpenoids derived from medicinal mushrooms include the activation of the AMPK signaling pathway. researchgate.net
In a study investigating the bioactivity of pachymic acid derivatives, Tumulosic acid was identified as a potent compound. Further pharmacological analysis in human oral squamous carcinoma (HSC-2) cells explored its effects on signaling pathways vital for cellular homeostasis and survival, such as AKT and AMPK. Western blot analysis revealed that Tumulosic acid significantly upregulated the expression levels of phosphorylated AMPK (p-AMPK) in a dose-dependent manner when cells were treated for 48 hours. researchgate.net
| Treatment Concentration (µM) | Observation | Cell Line | Source |
|---|---|---|---|
| 2.5 | Upregulation of p-AMPK | HSC-2 | researchgate.net |
| 5.0 | Upregulation of p-AMPK | HSC-2 | researchgate.net |
| 10.0 | Upregulation of p-AMPK | HSC-2 | researchgate.net |
BCL2L1 Expression Modulation
B-cell lymphoma 2-like 1 (BCL2L1) is an anti-apoptotic protein that can be a potential drug target in oncology. Research into the active components of Poria cocos has identified Tumulosic acid as a key bioactive compound. researchgate.net In vitro experiments using the human ovarian cancer cell line SKOV3 demonstrated that Tumulosic acid induces apoptosis by modulating the PI3K/AKT signaling pathway and BCL2L1. researchgate.netnih.gov
Western blotting assays confirmed that as SKOV3 cells were treated with increasing concentrations of Tumulosic acid for 48 hours, the protein levels of BCL2L1 and BCL2 were significantly decreased in a dose-dependent manner. researchgate.net This suggests a direct involvement of Tumulosic acid in modulating the expression of key anti-apoptotic proteins. researchgate.net
| Treatment Concentration (µg/ml) | Effect on BCL2L1 Protein Levels | Cell Line | Source |
|---|---|---|---|
| 30 | Decreased | SKOV3 | researchgate.net |
| 50 | Significantly Decreased | SKOV3 | researchgate.net |
| 80 | Significantly Decreased | SKOV3 | researchgate.net |
NF-κB and MAPK Pathway Interactions
The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are pivotal in regulating inflammatory responses. nih.govfrontiersin.org While various natural compounds have been shown to exert immunomodulatory effects by inhibiting components within these pathways, current research does not provide direct evidence detailing the specific interactions of Tumulosic acid with the NF-κB and MAPK signaling networks. mdpi.com Studies on other compounds from Poria cocos, such as Poricoic Acid A, have suggested potential inhibition of the NF-κB/MAPK signaling pathway, but these findings have not been explicitly extended to Tumulosic acid. nih.gov
mTOR/p70S6K Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) pathway, with its downstream effector p70S6 kinase (p70S6K), is a central regulator of cell growth, proliferation, and survival. Investigations into the anticancer properties of triterpenoids from Poria cocos have extensively documented the role of Poricoic Acid A in inducing apoptosis and autophagy by inhibiting the mTOR/p70S6K signaling axis in ovarian cancer cells. researchgate.net While research has identified Tumulosic acid as another important bioactive component of Poria cocos with anticancer effects, its mechanism is primarily attributed to the regulation of the PI3K/AKT pathway and BCL2L1 expression. researchgate.net The available literature does not directly implicate Tumulosic acid in the modulation of the mTOR/p70S6K pathway. researchgate.net
Immunomodulatory Actions
Enhancement of IFN-γ Secretion by Spleen Cells
Interferon-gamma (IFN-γ) is a critical cytokine for innate and adaptive immunity. Pre-clinical studies have shown that lanostane (B1242432) triterpenoids extracted from Wolfiporia cocos, including Tumulosic acid, can significantly stimulate the secretion of IFN-γ by mouse spleen cells. researchgate.net In a pre-clinical model, mice fed with Tumulosic acid at a dose of 2.5 mg/kg/day or higher showed a significant augmentation in IFN-γ secreted by ConA-stimulated splenic T cells. This finding suggests that Tumulosic acid promotes a Th1 immune response, which is characterized by increased IFN-γ secretion. researchgate.net
Activation of Natural Killer Cells and Innate Immunity
Natural killer (NK) cells are lymphocytes of the innate immune system that play a critical role in host defense against tumors and viral infections. The immunomodulatory effects of Tumulosic acid extend to the enhancement of innate immunity. Research indicates that lanostane triterpenoids, including Tumulosic acid, activate natural killer cells. researchgate.net This activation enhances non-specific (innate) immunity, contributing to a broader immune-regulatory effect. researchgate.net
Promotion of Th1 Immune Response
Tumulosic acid has been investigated for its potential to modulate the immune system, specifically its role in promoting a T helper 1 (Th1) immune response. The Th1 response is critical for cell-mediated immunity and the elimination of intracellular pathogens. A key cytokine that characterizes the Th1 profile is Interferon-gamma (IFN-γ).
Research on lanostane triterpenoids, including tumulosic acid, isolated from Wolfiporia cocos has demonstrated a significant stimulation of IFN-γ secretion by mouse spleen cells. This increase in IFN-γ is indicative of an enhanced Th1 immune response. Furthermore, these compounds were found to activate natural killer (NK) cells, which are also important contributors to Th1-mediated immunity.
In studies utilizing an extract of Poria cocos, of which tumulosic acid is a known constituent, a notable elevation in IFN-γ levels was observed at lower doses in ovalbumin-sensitized mice. This suggests that components within the extract, such as tumulosic acid, can contribute to the remodeling of the intrinsic Th1/Th2 balance, favoring a Th1 response. The extract was also shown to significantly increase the secretion of Interleukin-2 (IL-2), another cytokine that promotes Th1 cell proliferation and activity.
| Compound/Extract | Model System | Key Findings | Reference |
|---|---|---|---|
| Tumulosic acid (as part of lanostane triterpenoids) | Mouse spleen cells | Significantly stimulated the secretion of IFN-γ. | nih.gov |
| Poria cocos extract (contains Tumulosic acid) | Ovalbumin-sensitized mice | Elevated IFN-γ levels at lower doses and significantly increased IL-2 secretion. | nih.gov |
Reduction of Th2 Cytokines (e.g., IL-4, IL-5)
In conjunction with its role in promoting Th1 responses, Tumulosic acid, as a component of Poria cocos extract, has been shown to be involved in the downregulation of T helper 2 (Th2) immune responses. The Th2 response is primarily associated with humoral immunity and allergic reactions, and is characterized by the production of cytokines such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5).
In a study investigating the effects of a Poria cocos extract in an ovalbumin-sensitized mouse model of allergic asthma, administration of the extract led to a marked suppression of Th2 cytokines. nih.gov Specifically, the levels of IL-4 and IL-5 were significantly reduced in the supernatant of cultured splenocytes from these mice. nih.gov This reduction in Th2 cytokines is a key indicator of the extract's ability to shift the immune balance away from an allergic or humoral response.
The suppression of IL-4 is significant as this cytokine is crucial for the differentiation of Th2 cells and the production of IgE antibodies, which are central to allergic reactions. Similarly, the reduction of IL-5 is important as this cytokine plays a major role in the development, activation, and survival of eosinophils, a type of white blood cell implicated in the pathology of asthma and other allergic diseases.
| Compound/Extract | Model System | Key Findings | Reference |
|---|---|---|---|
| Poria cocos extract (contains Tumulosic acid) | Ovalbumin-sensitized mice splenocytes | Markedly suppressed the secretion of Th2 cytokines, including IL-4 and IL-5. | nih.gov |
Anti-Inflammatory Properties
Inhibition of LPS-induced Nitric Oxide (NO) Production in Macrophages
While direct studies on Tumulosic acid's effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages are not extensively available, research on related compounds from Poria cocos provides some insight. For instance, Poricoic acid A, another triterpenoid from Poria cocos, has been shown to possess anti-inflammatory activity. It is important to note that the direct inhibitory effect of Tumulosic acid on NO production in LPS-stimulated macrophages requires further specific investigation to be conclusively established.
Attenuation of Activator Protein 1 (AP-1) Transcriptional Activity
The transcription factor Activator Protein 1 (AP-1) is a critical regulator of genes involved in inflammatory responses. nih.gov The inhibition of AP-1 activity is a key mechanism for the anti-inflammatory effects of many compounds. nih.gov Although direct evidence for the attenuation of AP-1 transcriptional activity by Tumulosic acid is not yet well-documented in the scientific literature, its role as a bioactive compound from sources with known anti-inflammatory properties suggests that this is a plausible area for future research.
Suppression of Ear Edema in Animal Models of Inflammation
The potential of Tumulosic acid to suppress inflammation has been indirectly suggested through studies on related compounds. In a study investigating the anti-inflammatory activity of triterpenes, dehydrotumulosic acid, a compound structurally related to Tumulosic acid, was found to significantly diminish mouse ear edema induced by ethyl phenylpropiolate. nih.gov However, it is noteworthy that neither dehydrotumulosic acid nor pachymic acid were active against arachidonic acid-induced ear edema. nih.gov These findings suggest that the anti-inflammatory effects of these compounds may be specific to certain inflammatory pathways. Direct studies on the effect of Tumulosic acid on ear edema models are necessary to confirm its specific activity.
Enzyme Inhibition Studies
Tumulosic acid has been identified as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) and is a key target in the management of Alzheimer's disease.
In a study investigating acetylcholinesterase inhibitors from Poria cocos, Tumulosic acid was identified as one of the active compounds. nih.gov Through enzymatic reaction kinetics, it was determined that Tumulosic acid acts as a reversible and non-competitive inhibitor of AChE. nih.gov This mode of inhibition suggests that Tumulosic acid binds to a site on the enzyme that is distinct from the active site where acetylcholine binds. This binding alters the enzyme's conformation, thereby reducing its catalytic efficiency.
The identification of Tumulosic acid as a non-competitive inhibitor of AChE highlights its potential as a lead compound for the development of new therapeutic agents for neurodegenerative diseases.
| Enzyme | Type of Inhibition | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | Reversible, Non-competitive | nih.gov |
DNA Topoisomerase I and II Inhibition
Tumulosic acid has been identified as an inhibitor of both DNA topoisomerase I and DNA topoisomerase II. In a study evaluating constituents from the sclerotium of Poria cocos, tumulosic acid demonstrated significant inhibitory activity against both enzymes. At a concentration of 100 µM, it inhibited DNA topoisomerase I by 83.3%. researchgate.net Furthermore, at a concentration of 20 µM, it showed a 66.7% inhibition of DNA topoisomerase II, an activity comparable to the positive control, etoposide. researchgate.net These findings suggest that tumulosic acid can interfere with the enzymes responsible for managing the topological state of DNA, a mechanism often targeted in cancer chemotherapy. researchgate.netmdpi.comsemanticscholar.org
Inhibition of DNA Topoisomerases by Tumulosic Acid
| Enzyme | Concentration | % Inhibition | Reference |
|---|---|---|---|
| DNA Topoisomerase I | 100 µM | 83.3% | researchgate.net |
| DNA Topoisomerase II | 20 µM | 66.7% | researchgate.net |
Kallikrein 5 and Trypsin Protease Inhibition
Research has shown that tumulosic acid is an effective inhibitor of kallikrein 5 (KLK5) and trypsin proteases. An enzymatic assay revealed that tumulosic acid inhibits these trypsin-like serine proteases with notable potency. The half-maximal inhibitory concentration (IC50) of tumulosic acid against KLK5 was determined to be 14.84 µM, and against trypsin, it was 10.48 µM. In contrast, it exhibited only weak inhibitory effects on chymotrypsin-like proteases, with just 19.5% inhibition of kallikrein 7 (KLK7) and 4.0% inhibition of chymotrypsin (B1334515) C at a concentration of 100 µM. This indicates a degree of selectivity for trypsin-like serine proteases.
Inhibitory Activity of Tumulosic Acid against Serine Proteases
| Protease | IC50 (µM) | % Inhibition @ 100 µM | Reference |
|---|---|---|---|
| Kallikrein 5 (KLK5) | 14.84 | - | |
| Trypsin | 10.48 | - | |
| Kallikrein 7 (KLK7) | >100 | 19.5% | |
| Chymotrypsin C | >100 | 4.0% |
Acetylcholinesterase (AChE) Inhibition
Tumulosic acid has been identified as a reversible, non-competitive inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.govnih.gov In a study investigating AChE inhibitors from Poria cocos, enzyme kinetics analysis revealed the inhibitory mechanism of tumulosic acid. nih.gov As a non-competitive inhibitor, it binds to a site on the enzyme distinct from the active site, thereby reducing the enzyme's catalytic efficiency without preventing the substrate from binding. nih.gov This mode of action is significant in the context of therapeutic strategies for conditions characterized by cholinergic deficits, such as Alzheimer's disease. nih.govnih.gov
Acetylcholinesterase (AChE) Inhibition Profile of Tumulosic Acid
| Enzyme | Inhibition Type | Nature of Inhibition | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Non-competitive | Reversible | nih.gov |
5-Lipoxygenase (5-LOX) Inhibition
Tumulosic acid is recognized as a potential inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation. researchgate.netresearchgate.net An integrated analysis using bioaffinity ultrafiltration identified tumulosic acid as one of five triterpenoids from Poria cocos with potential 5-LOX inhibitory activity. researchgate.net The findings from this screening were further supported by molecular docking simulations, which indicated a good binding affinity of tumulosic acid for the active site of the 5-LOX enzyme. researchgate.net This suggests that tumulosic acid may exert anti-inflammatory effects by interfering with the production of leukotrienes. researchgate.netnih.gov
5-Lipoxygenase (5-LOX) Inhibition by Tumulosic Acid
| Enzyme | Method of Identification | Supporting Evidence | Reference |
|---|---|---|---|
| 5-Lipoxygenase (5-LOX) | Bioaffinity Ultrafiltration Screening | Molecular Docking Simulation | researchgate.net |
Neurotrophic and Neuroprotective Effects
Induction of NGF and BDNF mRNA Levels in Astrocytoma Cell Lines (In Vitro)
While direct studies on the effect of isolated tumulosic acid on Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) mRNA levels in astrocytoma cells are not available, research on the broader class of lanostane triterpenoids, to which tumulosic acid belongs, provides relevant insights. Studies have shown that lanostane triterpenoids, which are commonly found in medicinal mushrooms, can induce the expression of NGF and BDNF mRNA in the 1321N1 human astrocytoma cell line. researchgate.netnih.govresearchgate.net Quantitative real-time reverse transcriptase-polymerase chain reaction (RT-PCR) analysis confirmed that treatment with these triterpenoids upregulates the expression of genes for these critical neurotrophins. nih.gov This suggests that compounds within this class, including potentially tumulosic acid, may contribute to neuroprotective mechanisms by stimulating the production of these growth factors in astrocytes. nih.gov
Impact on Neurite Outgrowth Activity in PC-12 Cells (In Vitro)
Similar to the induction of neurotrophic factors, the direct impact of tumulosic acid on neurite outgrowth in PC-12 pheochromocytoma cells has been inferred from studies on the larger chemical family of lanostane triterpenoids. researchgate.net PC-12 cells are a standard model for studying neuronal differentiation and neurite extension. Research has demonstrated that various lanostane triterpenoids potentiate NGF-induced neurite outgrowth in these cells. nih.govresearchgate.net The treatment with these compounds, in conjunction with a low concentration of NGF, resulted in enhanced neurite extension compared to cells treated with NGF alone. nih.gov It has been suggested that the ability of lanostane triterpenoids, such as tumulosic acid, to induce neurite outgrowth may be linked to their capacity to increase the expression of neurotrophic factors like NGF and BDNF. researchgate.net
Implications for Neurodegenerative Disease Mechanisms (e.g., Alzheimer's Disease)
Direct experimental research investigating the specific role of Tumulosic acid in the mechanisms of neurodegenerative diseases, such as Alzheimer's disease, is not extensively documented in current scientific literature. Alzheimer's disease is characterized by complex pathophysiology involving neuroinflammation, oxidative stress, and the aggregation of proteins like beta-amyloid and tau. nih.govnih.govnih.gov
While studies have not specifically linked Tumulosic acid to these pathways in a neurological context, its general pharmacological profile suggests potential areas for future investigation. Research on extracts containing Tumulosic acid has identified broad anti-inflammatory and immunomodulatory activities. frontiersin.org For instance, certain lanostane triterpenoids, including Tumulosic acid, have been shown to modulate immune responses by stimulating the secretion of interferon-gamma (IFN-γ) and activating natural killer cells. frontiersin.org Neuroinflammation, primarily driven by microglial activation, is a critical component in the progression of Alzheimer's disease. semanticscholar.org Therefore, the anti-inflammatory properties of compounds like Tumulosic acid could be hypothesized to offer neuroprotective effects by mitigating the inflammatory cascade in the brain, although this requires direct experimental validation.
Dermatological and Extracellular Matrix Modulation Studies
Tumulosic acid has been identified as a modulator of key enzymatic pathways in the skin. Specifically, it has been shown to inhibit the activity of kallikrein 5 (KLK5), a serine protease crucial for skin barrier function and cell renewal. Excessive KLK5 activity is implicated in the pathology of inflammatory skin conditions like rosacea and atopic dermatitis.
In an enzymatic assay, Tumulosic acid demonstrated a clear inhibitory effect on KLK5 protease activity. This inhibition is selective, as it shows a more pronounced effect on trypsin-like serine proteases compared to chymotrypsin-like proteases. The inhibitory concentration (IC₅₀) of Tumulosic acid against KLK5 was determined to be 14.84 µM. For comparison, its activity against trypsin was even more potent with an IC₅₀ of 10.48 µM, while it exhibited only weak inhibition of KLK7 and chymotrypsin C at concentrations up to 100 µM.
KLK5 is responsible for the proteolytic processing of the cathelicidin (B612621) antimicrobial peptide precursor into its active form, LL-37. In line with its inhibition of KLK5, Tumulosic acid was found to suppress the production of LL-37 in normal human epidermal keratinocytes. This effect was observed at concentrations of 10 µM or lower, where no cytotoxicity was detected. This finding suggests that Tumulosic acid can regulate the KLK5-cathelicidin pathway in the epidermis, which is a key element in both innate skin defense and the inflammatory processes of certain dermatoses.
Table 1: Inhibitory Activity of Tumulosic Acid on Serine Proteases This interactive table summarizes the 50% inhibitory concentration (IC₅₀) values and percentage of inhibition of Tumulosic acid against various proteases.
| Protease | Type | IC₅₀ (µM) | % Inhibition at 100 µM |
|---|---|---|---|
| Kallikrein 5 (KLK5) | Trypsin-like | 14.84 | Not Reported |
| Trypsin | Trypsin-like | 10.48 | Not Reported |
| Kallikrein 7 (KLK7) | Chymotrypsin-like | >100 | 19.5% |
The direct effects of Tumulosic acid on the synthesis of key extracellular matrix components, such as Type I collagen and hyaluronic acid, by fibroblast cells have not been specifically detailed in available scientific research. Fibroblasts are the primary cells responsible for producing and remodeling the extracellular matrix, with Type I collagen being the main structural protein in the dermis and hyaluronic acid being a crucial glycosaminoglycan for tissue hydration and viscoelasticity. nih.govmdpi.com
While some triterpenoids isolated from other natural sources, such as Centella asiatica, have been shown to stimulate collagen and glycosaminoglycan synthesis in wound healing models, similar studies focusing specifically on Tumulosic acid are lacking. nih.govjle.com Therefore, there is currently no direct experimental evidence to confirm that Tumulosic acid promotes the production of Type I collagen or hyaluronic acid in fibroblast cell models. This represents an area requiring further research to fully understand the compound's potential role in extracellular matrix modulation.
Structure Activity Relationship Sar Studies and Molecular Interactions
The biological activity of tumulosic acid is intrinsically linked to its complex three-dimensional structure. The lanostane (B1242432) skeleton, characterized by a tetracyclic core and a side chain, provides the foundation for its interactions with biological targets. Specific functional groups distributed across this scaffold act as pharmacophoric features, dictating the compound's potency and selectivity.
Influence of Hydroxyl Groups (e.g., C-3) on Biological Activity
The hydroxyl groups on the tumulosic acid structure are critical for its biological profile. The hydroxyl group at the C-3 position is particularly important. For many lanostane-type triterpenoids, the presence and stereochemistry of the C-3 hydroxyl group are necessary for various inhibitory activities. For instance, modification or removal of the 3-hydroxyl group can lead to a significant decrease or complete loss of activity.
A comparison with 3-epidehydrotumulosic acid, which possesses a ketone at the C-3 position instead of a hydroxyl group, reveals differences in biological effects. In studies of acetylcholinesterase (AChE) inhibition, tumulosic acid showed a stronger binding affinity than 3-epidehydrotumulosic acid. nih.gov This suggests that the 3β-hydroxyl group is a key feature for this specific activity, likely participating in crucial hydrogen bonding interactions within the enzyme's active site. nih.govresearchgate.netnih.gov
Impact of Acetylation on Potency and Selectivity
Acetylation, the process of adding an acetyl group to a molecule, often at a hydroxyl position, can significantly alter the pharmacological profile of a triterpenoid (B12794562) by changing its polarity, solubility, and ability to interact with target proteins. The impact of acetylation on tumulosic acid can be inferred by comparing it to its acetylated analogue, pachymic acid (3-O-acetyl-16α-hydroxylanosta-8,24-dien-21-oic acid).
Pachymic acid, which is structurally very similar to tumulosic acid but with an acetyl group at the C-3 position, exhibits different inhibitory characteristics. In the context of acetylcholinesterase (AChE) inhibition, pachymic acid demonstrates a stronger binding affinity than tumulosic acid. nih.gov Furthermore, their inhibition mechanisms differ: pachymic acid acts as a competitive inhibitor, while tumulosic acid is a non-competitive inhibitor. nih.gov This indicates that acetylation at the C-3 position can modify both the potency and the mode of action, potentially by altering how the molecule fits into and interacts with the binding sites of the target enzyme. Studies on other acetylated triterpenes, such as 3-O-acetyl-16α-hydroxydehydrotrametenolic acid, also highlight that acetylation is a key structural modification affecting bioactivity. nih.gov
Molecular Docking and Computational Chemistry for Target Binding Affinity
Tumulosic acid has been the subject of several molecular docking studies to elucidate its mechanism of action against various targets. A notable example is its interaction with acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Docking simulations revealed that tumulosic acid binds to the peripheral anionic site of AChE. nih.gov This interaction is distinct from some other inhibitors that target the catalytic active site. nih.gov The calculated binding energy for the tumulosic acid-AChE complex was -7.77 kcal/mol, indicating a stable interaction. nih.gov Further molecular dynamics simulations have identified specific hydrogen bonds between tumulosic acid and the amino acid residues Tyr132 and Glu201 of AChE, reinforcing the stability of the binding. researchgate.netnih.gov
In addition to AChE, tumulosic acid has been docked against inflammatory cytokines. These computational analyses showed that tumulosic acid can bind to targets such as interleukin-10 (IL-10) and interleukin-18 (IL-18), suggesting a molecular basis for its anti-inflammatory properties.
Comparative Analysis with Related Lanostane Triterpenoids
Comparing tumulosic acid with its close structural analogues—pachymic acid, dehydrotumulosic acid, and polyporenic acid C—is crucial for understanding how subtle structural modifications influence biological activity. These compounds, often isolated from the same natural source, Poria cocos, provide a natural library for SAR studies. d-nb.infonih.govresearchgate.netresearchgate.net
Pachymic Acid: As the 3-O-acetylated analogue of a close relative, pachymic acid shows a higher binding affinity for AChE (-8.01 kcal/mol) compared to tumulosic acid (-7.77 kcal/mol). nih.gov Their mechanism of AChE inhibition is also different, with pachymic acid being a competitive inhibitor and tumulosic acid a non-competitive one. nih.gov In studies on anti-inflammatory activity, both pachymic acid and dehydrotumulosic acid have shown considerable potency. d-nb.infothieme-connect.com
Dehydrotumulosic Acid: This compound differs from tumulosic acid by the presence of an additional double bond in the ring system (C7-C9) and the oxidation of the 3-hydroxyl group to a ketone. These changes affect its biological profile. For instance, in assays measuring the inhibition of α-glucosidase, dehydrotumulosic acid was identified as an effective inhibitor. frontiersin.org
Polyporenic Acid C: Structurally, polyporenic acid C is very similar to tumulosic acid but possesses a different side chain structure. Its binding affinity to AChE (-7.88 kcal/mol) is slightly stronger than that of tumulosic acid, and like tumulosic acid, it acts as a non-competitive inhibitor. nih.gov Both polyporenic acid C and tumulosic acid have been shown to induce apoptosis in cancer cells, although sometimes through different molecular pathways. chemfaces.com For example, while both can induce apoptosis, polyporenic acid C's mechanism in A549 lung cancer cells is noted to be independent of the mitochondrial pathway, unlike what has been suggested for pachymic acid. chemfaces.com
Research Gaps and Future Directions in Tumulosic Acid Studies
Unexplored Biological Activities and Signaling Pathways
Current research has identified several biological activities of tumulosic acid, including anti-inflammatory, anti-cancer, and immunomodulatory effects. researchgate.netcaymanchem.com However, the full extent of its pharmacological potential is yet to be uncovered.
Future research should focus on:
Investigating novel therapeutic areas: Exploring the efficacy of tumulosic acid in other disease models, such as neurodegenerative diseases, metabolic disorders, and viral infections, could reveal new therapeutic applications.
Elucidating downstream signaling cascades: While the PI3K/Akt signaling pathway has been implicated in the anti-ovarian cancer effects of tumulosic acid, the broader signaling networks it modulates remain largely unknown. nih.govnih.govresearchgate.net Future studies should aim to identify other key signaling pathways, such as the MAPK and EGFR pathways, that may be influenced by tumulosic acid. researchgate.net
Exploring immunomodulatory effects in greater detail: Tumulosic acid has been shown to stimulate the secretion of IFN-γ by spleen T lymphocytes, suggesting a role in enhancing the Th1 immune response. researchgate.netfrontiersin.org Further investigation into its effects on various immune cell subsets and cytokine profiles is warranted to fully understand its immunomodulatory properties.
Comprehensive Systems Biology Approaches to Mechanistic Understanding
A holistic understanding of how tumulosic acid exerts its effects requires a shift towards systems-level analysis. Network pharmacology, a systems biology approach, has been utilized to predict potential targets and pathways of action for compounds from Poria cocos, including tumulosic acid. nih.govnih.gov
Future directions in this area include:
Integration of multi-omics data: Combining genomics, transcriptomics, proteomics, and metabolomics data will provide a more comprehensive picture of the cellular response to tumulosic acid. researchgate.netresearchgate.net This integrated approach can help identify novel biomarkers and therapeutic targets.
Development of dynamic network models: Moving beyond static network representations, dynamic models can simulate the temporal changes in molecular networks following tumulosic acid treatment, offering deeper insights into its mechanism of action.
Gut microbiota interactions: The gut microbiome is increasingly recognized for its role in health and disease, and its interaction with natural compounds is a burgeoning field of study. nih.gov Investigating how tumulosic acid influences the composition and function of the gut microbiota, and how this in turn affects host physiology, could open up new avenues for therapeutic intervention. nih.gov
Optimization of Biosynthetic Pathways for Enhanced Production
The natural abundance of tumulosic acid can be a limiting factor for extensive research and potential commercialization. Therefore, optimizing its production through biosynthetic pathway engineering is a critical area of future research.
Key strategies for enhanced production include:
Elucidation of the complete biosynthetic pathway: While some genes involved in the biosynthesis of related triterpenoids like pachymic acid have been identified in Wolfiporia cocos, the specific enzymes responsible for all steps in tumulosic acid biosynthesis are not fully characterized. researchgate.netnih.govmdpi.com
Metabolic engineering of microbial hosts: Introducing and optimizing the tumulosic acid biosynthetic pathway in well-characterized microbial hosts like Saccharomyces cerevisiae or Escherichia coli can enable scalable and sustainable production. nih.govnih.govfrontiersin.org This involves strategies such as precursor supply enhancement, balancing redox cofactors, and overcoming metabolic bottlenecks. frontiersin.org
Synthetic biology approaches: Utilizing synthetic biology tools, such as CRISPR-Cas9 for precise genome editing, can facilitate the rapid construction and optimization of microbial cell factories for high-yield tumulosic acid production. frontiersin.org
Advanced Synthetic Methodologies for Novel Analogues
The synthesis of novel tumulosic acid analogues offers the opportunity to improve its potency, selectivity, and pharmacokinetic properties.
Future synthetic efforts should focus on:
Development of stereoselective synthetic routes: The complex stereochemistry of tumulosic acid presents a significant synthetic challenge. Developing efficient and highly stereoselective total synthesis routes is crucial.
Creation of a diverse analogue library: Synthesizing a library of tumulosic acid analogues with modifications at various positions of the triterpenoid (B12794562) scaffold will enable comprehensive structure-activity relationship (SAR) studies. mdpi.comnih.govnih.gov This can lead to the identification of derivatives with enhanced therapeutic profiles.
Application of modern synthetic techniques: Employing advanced synthetic methodologies such as flow chemistry and organocatalysis can streamline the synthesis of tumulosic acid and its analogues, making the process more efficient and scalable. numberanalytics.com
Refinement of Analytical Techniques for Complex Matrix Analysis
Accurate and sensitive detection of tumulosic acid in complex biological and herbal matrices is essential for pharmacokinetic studies, quality control of herbal preparations, and mechanistic investigations.
Areas for improvement in analytical techniques include:
Development of highly sensitive and specific methods: While techniques like UHPLC-MS/MS are currently used, there is a continuous need for methods with lower detection limits and higher specificity, especially for analyzing low-abundance metabolites in complex samples. jfda-online.comfrontiersin.orgoup.com
Addressing matrix effects: The components of a sample other than the analyte of interest, known as the matrix, can significantly interfere with the analysis. wikipedia.org Developing robust sample preparation techniques and analytical methods that minimize matrix effects is crucial for obtaining accurate quantitative data. wikipedia.org
High-throughput screening methods: The development of high-throughput analytical methods would be beneficial for screening large numbers of samples, such as in the context of quality control of herbal products or in the analysis of samples from high-throughput screening of biological activities. cjnmcpu.com
Investigating the Full Spectrum of Molecular Targets and Their Network Interactions
While some molecular targets of tumulosic acid have been identified, a comprehensive understanding of its target profile is still lacking.
Future research should aim to:
Identify direct binding partners: Utilizing techniques such as affinity chromatography, surface plasmon resonance, and drug affinity responsive target stability (DARTS) can help identify the direct molecular targets of tumulosic acid.
Uncover allosteric and indirect interactions: Tumulosic acid may exert its effects not only through direct binding but also by modulating protein-protein interactions or influencing the activity of enzymes and receptors indirectly.
Construct comprehensive target-pathway networks: Integrating the identified molecular targets into cellular signaling and metabolic pathways will provide a network-level understanding of tumulosic acid's mechanism of action. Molecular docking studies have suggested a potential interaction between tumulosic acid and BCL2L1. nih.govresearchgate.netx-mol.net Further experimental validation and exploration of other potential targets are necessary.
Q & A
Q. Challenges :
- Low abundance in plasma (ng/mL range).
- Matrix interference from triterpenoid analogs (e.g., Pachymic acid).
Solutions : - UFLC-MS/MS with ionization switching : Enhances sensitivity (LOQ: 0.1 ng/mL) and specificity. Use deuterated internal standards (e.g., D₃-Tumulosic acid) .
- Metabolite differentiation : Monitor unique transitions (e.g., m/z 486→469 for Tumulosic acid vs. m/z 528→511 for Pachymic acid) .
Advanced: How do structural modifications (e.g., hydroxylation, acetylation) affect Tumulosic acid’s bioactivity?
- 3β-hydroxyl group : Critical for AChE inhibition. Acetylation (e.g., Pachymic acid) reduces binding affinity by 30% .
- C-24 methylation : Enhances solubility and bioavailability. Demethylation (→M14) abolishes anti-KLK5 activity .
Methodology : - SAR studies : Synthesize analogs via regioselective acetylation or methylation.
- Enzyme kinetics : Compare IC₅₀ values (e.g., Tumulosic acid: 10 µM vs. Dehydrotumulosic acid: 50 µM for KLK5 inhibition) .
Advanced: How can multi-omics approaches resolve contradictions in Tumulosic acid’s reported mechanisms across studies?
Contradictions : Some studies report pro-apoptotic effects via BCL2 inhibition , while others highlight anti-inflammatory NF-κB suppression .
Resolution strategies :
- Proteomics : Identify context-dependent protein interactions (e.g., tissue-specific AKT isoforms).
- Metabolomics : Map downstream metabolites in cancer vs. neuronal cell lines.
- Network pharmacology : Integrate RNA-seq, ChIP-seq, and docking data to prioritize high-confidence targets .
Advanced: What in silico tools are optimal for predicting Tumulosic acid’s pharmacokinetics and toxicity?
- ADMET prediction : Use SwissADME to estimate bioavailability (TPSA: 74 Ų, LogP: 6.2) and blood-brain barrier permeability.
- Toxicity profiling : ProTox-II predicts hepatotoxicity (Probability: 65%) due to CYP3A4 inhibition .
- Dose optimization : Physiologically based pharmacokinetic (PBPK) modeling for rat-to-human extrapolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
